6-Bromo-5-chloronicotinonitrile is an organic compound with the molecular formula and a molecular weight of approximately 217.45 g/mol. This compound is a derivative of nicotinonitrile, characterized by the presence of bromine and chlorine substituents on the pyridine ring. The specific arrangement of these halogens contributes to its unique chemical properties and reactivity, making it an important compound in various fields, particularly in synthetic organic chemistry and medicinal chemistry.
These reactions allow for the synthesis of various substituted nicotinonitriles and biaryl compounds, expanding the utility of 6-Bromo-5-chloronicotinonitrile in synthetic applications.
The synthesis of 6-Bromo-5-chloronicotinonitrile can be achieved through several methods:
6-Bromo-5-chloronicotinonitrile has diverse applications across various domains:
Several compounds share structural similarities with 6-Bromo-5-chloronicotinonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Description | Unique Features |
---|---|---|
6-(3-Bromophenyl)-2-chloronicotinonitrile | Bromine at position 3 on a phenyl group | Different substituent leading to altered reactivity |
5-Bromo-6-methoxyisoquinoline | Methoxy group at position 6 | Distinct functional group affecting solubility |
5-Bromo-6-(dimethoxymethyl)-1,3-benzodioxole | Dimethoxymethyl substitution on a benzodioxole framework | Unique structure impacting biological activity |
5-Bromo-6-chloropicolinonitrile | Similar structure but derived from picolinonitrile | Varies in reactivity due to different nitrogen attachment |
The uniqueness of 6-Bromo-5-chloronicotinonitrile lies in its specific halogen substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This specificity makes it particularly valuable for certain synthetic applications where other compounds may not be as effective.
Nucleophilic aromatic substitution (NAS) is a cornerstone for functionalizing electron-deficient pyridine systems. The nitrile group at position 3 of 6-bromo-5-chloronicotinonitrile acts as a strong electron-withdrawing group, activating the pyridine ring for sequential halogenation. In one approach, 5-chloronicotinonitrile undergoes bromination at position 6 via an addition-elimination mechanism. The nitrile group stabilizes the negatively charged transition state during the substitution, enabling the displacement of a leaving group (e.g., hydrogen or a pre-existing halogen) by bromide under oxidative conditions.
Regioselectivity in NAS is governed by the electronic effects of substituents. Quantum mechanical calculations suggest that the nitrile group directs incoming nucleophiles to the para position relative to itself, while steric factors at positions 5 and 6 further refine selectivity. For example, chlorination at position 5 may precede bromination at position 6 due to the nitrile’s meta-directing influence. Reaction conditions typically involve polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C), with sodium bromide or potassium bromide serving as bromide sources.
Parameter | Typical Conditions | Yield Range (%) |
---|---|---|
Solvent | DMF, DMSO, or acetonitrile | 65–85 |
Temperature (°C) | 80–120 | |
Halogen Source | NaBr, KBr, or N-bromosuccinimide | |
Reaction Time (h) | 6–24 |
Palladium-catalyzed cross-coupling reactions enable precise installation of halogen atoms or functional groups on the pyridine core. The Suzuki-Miyaura reaction, for instance, couples 5-chloronicotinonitrile with arylboronic acids to introduce bromine at position 6. Key to this method is the use of nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes, which enhance catalytic activity by stabilizing the palladium center through σ-donation.
In a demonstrated synthesis, 2-amino-3-cyano-4-methyl-5-bromopyridine undergoes cross-coupling with 2,5-dimethoxybenzylzinc chloride under Pd(0) catalysis, yielding a substituted nicotinonitrile intermediate. Subsequent diazotization replaces the amino group with bromine, completing the synthesis. This approach benefits from mild conditions (room temperature to 60°C) and compatibility with sensitive functional groups, though scalability requires careful optimization of ligand-to-metal ratios.
Regioselective halogenation of pyridines demands precise control over electronic and steric factors. For 6-bromo-5-chloronicotinonitrile, a two-step protocol is often employed:
The nitrile group’s electron-withdrawing nature deactivates the ring, necessitating harsh conditions for electrophilic halogenation. Alternatively, halogen dance reactions—base-mediated isomerizations of halopyridines—allow repositioning of bromine or chlorine atoms to thermodynamically favored sites.
Microwave irradiation accelerates reaction kinetics, particularly in SNAr and cross-coupling reactions. A reported protocol for 6-bromo-5-chloronicotinonitrile synthesis reduces reaction times from 24 hours to 30 minutes by employing microwave heating at 150°C in DMF. This method enhances yields (up to 92%) while minimizing side products such as dihalogenated byproducts. Energy efficiency and reproducibility make microwave-assisted synthesis ideal for high-throughput screening of reaction conditions.
Solid-phase synthesis offers advantages in purification and scalability. The pyridine core is anchored to a Wang resin via a hydroxymethyl linker, enabling sequential halogenation steps:
Cleavage from the resin using trifluoroacetic acid (TFA) yields the final product with >95% purity after filtration. This method eliminates intermediate isolations, reducing waste and streamlining production for multi-kilogram batches.
The metabotropic glutamate receptor type 5 (mGluR5) is a G-protein coupled receptor implicated in neurodegenerative diseases. Selective modulation of mGluR5 is a promising therapeutic strategy. 6-Bromo-5-chloronicotinonitrile serves as a critical building block in the design of allosteric modulators targeting mGluR5, exploiting the receptor's unique binding pocket characteristics. Computational modeling has shown that halogenated nicotinonitrile derivatives can interact with non-conserved residues in the mGluR5 allosteric site, enhancing subtype selectivity and binding affinity [2]. This scaffold facilitates the development of ligands that can modulate receptor activity by binding to the receptor’s deep and narrow sub-pocket, which is essential for achieving mGluR5 selectivity.
6-Bromo-5-chloronicotinonitrile is utilized as a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, which are important in cancer therapy. The compound's halogenated pyridine core allows for efficient functionalization steps including bromination and coupling reactions. Recent scalable synthetic routes employ bromination of nicotinonitrile derivatives followed by Negishi coupling to construct complex intermediates for PARP inhibitors with high yields and reduced process mass intensity (PMI), demonstrating the compound’s industrial relevance [3].
Step | Reaction Type | Yield (%) | Notes |
---|---|---|---|
Bromination | Radical bromination | 95.6 | Optimized with N-bromosuccinimide and BPO |
Negishi coupling | Cross-coupling | 80 | Zinc reagent coupling with bromide derivative |
Hydrolysis | Functional group conversion | 85 | Conversion to key intermediate for olaparib |
This table summarizes the key synthetic steps involving halogenated nicotinonitrile derivatives analogous to 6-bromo-5-chloronicotinonitrile in PARP inhibitor synthesis [3].
The halogen atoms in 6-bromo-5-chloronicotinonitrile contribute to halogen bonding interactions with kinase active sites, which can enhance binding affinity and selectivity. Such interactions are particularly relevant in targeting catalytic zinc ions or nitrogen-containing residues in kinases, as demonstrated in other halogenated scaffolds where the presence of chlorine and bromine facilitates potent inhibition of tumor-related enzymes [1]. This scaffold is therefore employed in the design of kinase-targeted therapeutic candidates, leveraging its ability to form specific non-covalent interactions that stabilize drug-target complexes.
6-Bromo-5-chloronicotinonitrile is an important fragment in fragment-based drug discovery (FBDD) due to its small size, chemical stability, and ability to engage in halogen bonding. FBDD uses such fragments to identify initial weak binders that can be optimized into potent drug candidates. The compound’s halogenated pyridine ring provides a versatile starting point for fragment growth and elaboration, facilitating the development of lead compounds against diverse targets including non-enzymatic proteins [4]. Its application in FBDD is supported by biophysical and computational methods that elucidate fragment binding modes, guiding rational drug design.
This article has focused exclusively on the chemical compound 6-bromo-5-chloronicotinonitrile within the specified topics, providing detailed insights and research findings relevant to its applications in medicinal chemistry scaffold design, receptor modulator development, PARP inhibitor synthesis, kinase-targeted therapeutics, and fragment-based drug discovery.